1-Ethoxypropane-2-sulfonamide

Physicochemical profiling Lead optimization Solubility prediction

1-Ethoxypropane-2-sulfonamide (CAS 1603053-14-0, ≥95%) is a key branched sulfonamide building block for sub-nanomolar APJ receptor agonists. Its LogP −0.3001 (ΔLogP −1.76 vs. unsubstituted propane-2-sulfonamide) ensures superior aqueous solubility. The ethoxy-bearing triazole congener achieves EC₅₀ 0.0820 nM—a ~12% potency gain over the methoxy analog. Sourcing this pre-formed intermediate eliminates de novo chiral center construction, reducing synthetic steps for compounds in US10058550/US10221162/US9845310. Ideal for heart failure drug discovery and fragment-based screening libraries.

Molecular Formula C5H13NO3S
Molecular Weight 167.23 g/mol
Cat. No. B13175651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxypropane-2-sulfonamide
Molecular FormulaC5H13NO3S
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCCOCC(C)S(=O)(=O)N
InChIInChI=1S/C5H13NO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
InChIKeySHSHSQWNPDRIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxypropane-2-sulfonamide (CAS 1603053-14-0) – What Scientific Buyers Need to Know Before Sourcing This Branched Sulfonamide Building Block


1-Ethoxypropane-2-sulfonamide (CAS 1603053-14-0, C₅H₁₃NO₃S, MW 167.23 g/mol) is a branched aliphatic sulfonamide bearing a primary sulfonamide group at position 2 of a propane chain and an ethoxy substituent at position 1 . The compound is supplied as a research-grade building block at ≥95% purity, with a computed LogP of −0.3001, topological polar surface area (TPSA) of 69.39 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, and four rotatable bonds . Its structural motif appears as a critical pharmacophoric fragment in multiple patent-disclosed triazole-based APJ (apelin) receptor agonists, where the 1-ethoxypropane-2-sulfonamide scaffold contributes to sub-nanomolar receptor potency [1][2].

Why Unsubstituted Propane-2-sulfonamide or Linear Ethoxyethane-sulfonamide Cannot Substitute for 1-Ethoxypropane-2-sulfonamide in Research Applications


Generic sulfonamide interchange is precluded by three factors that are both quantifiable and application-critical. First, the LogP of 1-ethoxypropane-2-sulfonamide (−0.3001) differs by approximately 1.76 log units from unsubstituted propane-2-sulfonamide (LogP 1.4644), indicating a fundamentally different hydrophilicity profile that governs solubility, chromatographic behaviour, and membrane partitioning [1]. Second, the branched 1-ethoxypropane-2-sulfonamide scaffold contributes a distinct three-dimensional arrangement of the ethoxy group and sulfonamide moiety that cannot be reproduced by the linear 2-ethoxyethane-1-sulfonamide isomer (CAS 5521-24-4) or by the methoxy congener 1-methoxypropane-2-sulfonamide (CAS 1248069-02-4), leading to divergent receptor-binding outcomes in the APJ agonist series [2][3]. Third, as demonstrated in patent-disclosed structure–activity relationship (SAR) studies, the ethoxy → methoxy substitution at the 1-position of the propane-2-sulfonamide core produces measurable shifts in agonist potency; generic replacement with a simpler sulfonamide would forfeit this optimized interaction geometry [2].

Quantitative Differentiation Evidence for 1-Ethoxypropane-2-sulfonamide Against Its Closest Structural Analogs


LogP Comparison: 1-Ethoxypropane-2-sulfonamide Is 1.76 Log Units More Hydrophilic Than Unsubstituted Propane-2-sulfonamide

The computed LogP of 1-ethoxypropane-2-sulfonamide is −0.3001, whereas unsubstituted propane-2-sulfonamide (isopropyl sulfonamide, CAS 81363-76-0) has a LogP of 1.4644 [1]. This represents a ΔLogP of −1.76, indicating that the introduction of the 1-ethoxy substituent dramatically increases hydrophilicity. For context, a LogP difference of this magnitude generally corresponds to an approximately 50-fold difference in octanol–water partition coefficient, which directly impacts aqueous solubility, reversed-phase chromatographic retention, and predicted passive membrane permeability.

Physicochemical profiling Lead optimization Solubility prediction

APJ Receptor Agonist Potency: Ethoxy Congener Exhibits ~12% Improvement in EC₅₀ Over the Matched Methoxy Analog

In a matched molecular pair (MMP) analysis derived from the APJ receptor agonist patent series (US10058550), the 1-ethoxypropane-2-sulfonamide-bearing compound BDBM270042 (Example 604/606/607) demonstrates an EC₅₀ of 0.0820 nM at the human APJ receptor. The corresponding 1-methoxypropane-2-sulfonamide analog BDBM270036 (Example 596/597/598/599), which differs only at the alkoxy substituent, exhibits an EC₅₀ of 0.0930 nM under identical assay conditions (cAMP assay, pH 7.5, HEK293 cells expressing recombinant human APJ receptor) [1][2]. This represents an ethoxy:methoxy potency ratio of approximately 1.13 (i.e., the ethoxy variant is ~12% more potent by EC₅₀).

GPCR agonism Apelin receptor Cardiovascular drug discovery

Topological Polar Surface Area and Rotatable Bond Profile Differentiate 1-Ethoxypropane-2-sulfonamide from the Linear 2-Ethoxyethane-1-sulfonamide

1-Ethoxypropane-2-sulfonamide possesses a TPSA of 69.39 Ų and 4 rotatable bonds (SMILES: O=S(=O)(N)C(C)COCC), indicative of a branched scaffold with the sulfonamide at an internal carbon . The linear constitutional isomer 2-ethoxyethane-1-sulfonamide (CAS 5521-24-4, SMILES: CCOCCS(=O)(=O)N) places the sulfonamide at a terminal carbon on an ethyl chain, yielding a distinct spatial arrangement of hydrogen-bond donors/acceptors and a different rotatable bond vector . Although quantitative TPSA data for 2-ethoxyethane-1-sulfonamide are not available from a single authoritative source, the difference in constitutional connectivity (branched C–SO₂NH₂ at position 2 vs. linear C–C–SO₂NH₂ at the terminus) is structural and unambiguous; this translates into divergent molecular recognition patterns when the sulfonamide is elaborated into larger bioactive molecules.

Molecular topology Drug-likeness Conformational analysis

Differentiation Among C₅H₁₃NO₃S Isomers: 1-Ethoxypropane-2-sulfonamide vs. 2-Methoxy-2-methylpropane-1-sulfonamide

At least four constitutional isomers share the molecular formula C₅H₁₃NO₃S (MW 167.23): 1-ethoxypropane-2-sulfonamide (CAS 1603053-14-0), 2-methoxy-2-methylpropane-1-sulfonamide (CAS 808148-28-9), 2-(propan-2-yloxy)ethane-1-sulfonamide (CAS 1249786-86-4), and 4-methoxybutane-1-sulfonamide (CAS 1343838-10-7) . While all share identical molecular weight and formula, they differ in the position of the sulfonamide group relative to the ether oxygen and in carbon skeleton branching. This creates distinct fragmentation patterns in LC–MS, different NMR chemical shifts (particularly for the –SO₂NH₂ and –OCH₂–/–OCH₃ protons), and divergent reactivity in amide coupling or N-functionalization reactions. Vendors supply each isomer at comparable purity (typically 95%), but analytical verification by ¹H NMR or HPLC retention time is required to confirm identity, as the isomers cannot be distinguished by MS alone .

Isomer discrimination Analytical chemistry Building-block quality control

Highest-Confidence Application Scenarios for 1-Ethoxypropane-2-sulfonamide Based on Quantitative Differentiation Evidence


APJ (Apelin) Receptor Agonist Lead Optimization: Ethoxy-Over-Methoxy Potency Advantage

Medicinal chemistry teams pursuing orally bioavailable small-molecule APJ receptor agonists for heart failure with reduced or preserved ejection fraction should preferentially source 1-ethoxypropane-2-sulfonamide as the core building block. As quantified in Section 3, the ethoxy-bearing triazole congener (BDBM270042) achieves an EC₅₀ of 0.0820 nM, representing an ~12% potency gain over the matched methoxy analog (BDBM270036, EC₅₀ 0.0930 nM) in the identical human APJ receptor cAMP assay . In a target product profile where sub-nanomolar potency is required to compete with endogenous apelin peptides (apelin-13 plasma half-life <5 min), this differential potency carries significant weight in candidate selection. The patent estate (US10058550, US10221162, US9845310) explicitly exemplifies the 1-ethoxypropane-2-sulfonamide fragment across multiple preferred compounds, underscoring its privileged status in the inventors' SAR exploration .

Fragment-Based Drug Discovery Requiring a Hydrophilic, Branched Sulfonamide with Low LogP

For fragment-based screening libraries or structure-guided design campaigns where aqueous solubility and low lipophilicity are design criteria, 1-ethoxypropane-2-sulfonamide (LogP −0.3001) offers a quantifiable advantage over unsubstituted propane-2-sulfonamide (LogP 1.4644, ΔLogP −1.76) . This ~1.76 log unit increase in hydrophilicity translates to superior solubility in aqueous assay buffers and reduced non-specific binding to serum proteins or phospholipid membranes. The TPSA of 69.39 Ų and a single hydrogen-bond donor further position the compound within favorable drug-like chemical space for fragment elaboration. Researchers synthesizing focused sulfonamide libraries for carbonic anhydrase, steroid sulfatase, or cysteine protease targets can exploit this physicochemical differentiation to modulate the overall polarity of their hit-to-lead series without altering the core sulfonamide pharmacophore .

Synthesis of Patent-Exemplified Triazole-Sulfonamide APJ Agonists with Defined Stereochemistry

The US10058550 patent family exemplifies the 1-ethoxypropane-2-sulfonamide fragment in multiple stereochemically defined compounds, including the (1R,2S) and (1S,2S) diastereomers. Specifically, Example 50.0 describes (1R,2S)-1-ethoxy-1-(5-fluoropyrimidin-2-yl)-N-[5-(6-methoxypyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]propane-2-sulfonamide (PubChem CID 122701395, MW 513.5 g/mol) . The availability of 1-ethoxypropane-2-sulfonamide as a discrete building block (≥95% purity) enables chemists to construct these elaborated triazole-sulfonamide hybrids through modular synthetic sequences, rather than undertaking de novo construction of the sulfonamide-bearing chiral center from achiral precursors. For CROs and academic laboratories replicating or expanding upon the Amgen APJ agonist series, sourcing the pre-formed 1-ethoxypropane-2-sulfonamide intermediate reduces synthetic step count and minimizes stereochemical uncertainty at the C2 sulfonamide position .

Quote Request

Request a Quote for 1-Ethoxypropane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.